2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a compound belonging to the class of 1,2,4-triazoles. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and biological research. Its structure features a triazole ring, a sulfanyl group, and an acetamide moiety, contributing to its unique properties and potential applications in various scientific fields.
This compound is classified as a triazole derivative and is synthesized through multi-step chemical reactions involving various reagents and conditions. It is primarily studied for its pharmacological properties, including anti-inflammatory, antifungal, and antibacterial activities due to the presence of the triazole ring.
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves several key steps:
The molecular formula for 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is , with a molecular weight of 382.5 g/mol. The IUPAC name for this compound is 2-{[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 2-{[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
| InChI | InChI=1S/C20H22N4O2S/c1-4... |
| InChI Key | PNFABNQBUNQLEG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)OC |
These structural characteristics indicate the presence of functional groups that contribute to its biological activity and chemical reactivity.
The compound undergoes various chemical reactions typical for triazole derivatives:
These reactions highlight its potential as a therapeutic agent in treating infections and inflammatory conditions.
The mechanism of action for 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide primarily involves:
This multifaceted mechanism underscores its potential utility in pharmacology.
The physical properties of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide include:
Chemical properties include its stability under standard laboratory conditions and reactivity with electrophiles due to the presence of nucleophilic sites within its structure .
The compound has several notable applications in scientific research:
These applications demonstrate its versatility and importance in various fields of study.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2